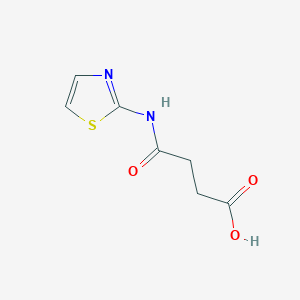

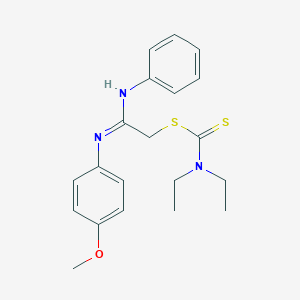

N-Thiazol-2-yl-succinamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of thiazole derivatives, including N-Thiazol-2-yl-succinamic acid and its related compounds, often involves nucleophilic addition reactions to imines derived from thiazole or the condensation of amino-benzothiazoles with succinyl succinic ester. For instance, an efficient synthesis approach reported involved the reaction of phosphorous species with thiazole-derived imines, highlighting the versatility and reactivity of the thiazole ring in forming complex structures (Olszewski & Boduszek, 2010). Additionally, Radulescu et al. (2005) demonstrated an original method for synthesizing compact condensed systems by condensing amino-benzothiazoles with succinyl succinic ester, indicating a novel pathway for generating thiazole-containing molecules.

Scientific Research Applications

Antibacterial Activity

- Summary of Application : Thiazole derivatives, such as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, have been synthesized and investigated for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity .

- Methods of Application : These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results or Outcomes : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .

Diverse Biological Activities

- Summary of Application : Thiazoles have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- Methods of Application : This involves the design and development of different thiazole derivatives .

- Results or Outcomes : The development of these thiazole derivatives has led to the creation of drugs with lesser side effects .

Antimicrobial Activity

- Summary of Application : Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity . These molecules combine thiazole and sulfonamide, groups with known antimicrobial activity .

- Methods of Application : These molecules are investigated for their antimicrobial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results or Outcomes : Several of the synthesized compounds display potent antimicrobial activity. The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Antineoplastic Activity

- Summary of Application : Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug .

- Methods of Application : This involves the design and development of different thiazole derivatives .

- Results or Outcomes : The development of these thiazole derivatives has led to the creation of drugs with lesser side effects .

Antimicrobial Activity

- Summary of Application : Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity . These molecules combine thiazole and sulfonamide, groups with known antimicrobial activity .

- Methods of Application : These molecules are investigated for their antimicrobial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results or Outcomes : Several of the synthesized compounds display potent antimicrobial activity. The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Anti-inflammatory Activity

- Summary of Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have been synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application : This involves the design and development of different thiazole derivatives .

- Results or Outcomes : The development of these thiazole derivatives has led to the creation of drugs with lesser side effects .

properties

IUPAC Name |

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGZMBKMJRZLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292202 |

Source

|

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Thiazol-2-yl-succinamic acid | |

CAS RN |

19692-00-3 |

Source

|

| Record name | 19692-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

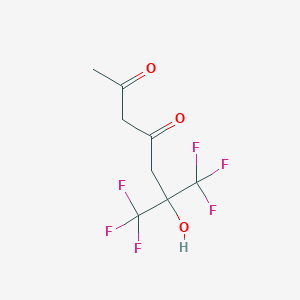

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)